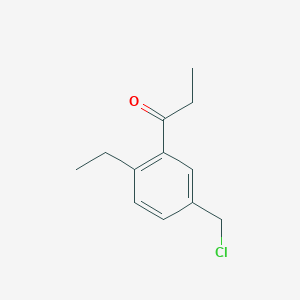

1-(5-(Chloromethyl)-2-ethylphenyl)propan-1-one

Description

1-(5-(Chloromethyl)-2-ethylphenyl)propan-1-one (CAS: 1804134-45-9) is a substituted aromatic ketone featuring a benzene ring with a chloromethyl (-CH2Cl) group at position 5 and an ethyl (-C2H5) group at position 2. The propan-1-one moiety (-COCH2CH3) is attached to position 1 of the aromatic ring. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where the chloromethyl group may serve as a reactive site for further functionalization .

Key structural attributes include:

- Chloromethyl group: Enhances electrophilic reactivity, enabling nucleophilic substitution reactions.

- Ethyl group: Provides steric bulk and influences electronic properties via electron-donating effects.

- Propan-1-one backbone: Contributes to polarity and hydrogen-bonding capacity, affecting solubility and crystallinity.

Propriétés

Formule moléculaire |

C12H15ClO |

|---|---|

Poids moléculaire |

210.70 g/mol |

Nom IUPAC |

1-[5-(chloromethyl)-2-ethylphenyl]propan-1-one |

InChI |

InChI=1S/C12H15ClO/c1-3-10-6-5-9(8-13)7-11(10)12(14)4-2/h5-7H,3-4,8H2,1-2H3 |

Clé InChI |

GEDSTHVKNJXGLC-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C=C(C=C1)CCl)C(=O)CC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aromatic Ring

The substituent type and position on the aromatic ring significantly alter physicochemical and biological properties.

Analysis :

- Electron-withdrawing groups (e.g., -NO2): Increase melting points (e.g., 152°C for 4e ) due to enhanced dipole interactions.

- Chloromethyl vs. methylsulfanyl: Chlorine’s electronegativity makes the former more reactive in substitution reactions, while sulfur’s polarizability in the latter may improve solubility in non-polar solvents .

Heterocyclic vs. Homocyclic Systems

The presence of heterocyclic rings in analogs introduces distinct electronic and steric effects.

Analysis :

- Heterocyclic systems (e.g., oxadiazole, pyrazoline) : Often enhance bioactivity. For example, oxadiazole-containing compounds exhibit anti-inflammatory properties , while pyrazoline derivatives are explored for anticancer activity .

- Thiophene-based analogs : The sulfur atom in thiophene rings can stabilize radical intermediates, making them useful in photochemical reactions .

Physicochemical Properties

Comparative data on NMR and MS profiles highlight structural differences:

Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.